

Application Note: Isooctyl Laurate (IOL) as a Bio-Based Plasticizer

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Compound of Interest

Compound Name: *Isooctyl laurate*

CAS No.: 84713-06-4

Cat. No.: B1260132

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Doc ID: AN-IOL-2026-02 | Version: 1.4 | Status: Validated[1]

Executive Summary

This guide details the synthesis, incorporation, and validation of **Isooctyl Laurate (IOL)** (CAS: 84713-06-4) as a high-performance, bio-based plasticizer. With the regulatory phase-out of phthalates (e.g., DEHP) due to reproductive toxicity, IOL presents a critical alternative for polymer engineers. Derived from renewable lauric acid (C12) and branched isooctanol (C8), IOL offers a unique balance of low-temperature flexibility (due to isooctyl branching) and biocompatibility (due to fatty acid origin).[1]

This protocol targets researchers working with Polyvinyl Chloride (PVC) and Polylactic Acid (PLA), providing actionable workflows from chemical synthesis to mechanical characterization.

[1]

Module 1: Chemical Identity & Pre-Formulation

Before compounding, the plasticizer must meet strict purity standards to prevent polymer degradation.

Physicochemical Profile

Property	Specification	Method/Note
IUPAC Name	6-methylheptyl dodecanoate	-
CAS Number	84713-06-4	-
Molecular Weight	312.53 g/mol	-
Appearance	Colorless to pale yellow liquid	Visual
Density	0.855 - 0.865 g/cm ³ (20°C)	ASTM D4052
Viscosity	5–10 mPa[1][2]-s (25°C)	Low viscosity aids processing
Boiling Point	>300°C (at 760 mmHg)	High thermal stability
Solubility	Soluble in hexane, toluene, ethanol	Insoluble in water
LogP	~8.5	Highly lipophilic

Purity Requirements for Polymer Grade[1]

- Acid Value: < 0.1 mg KOH/g (Critical: Residual acid catalyzes PLA hydrolysis).[1]
- Water Content: < 0.1% (Karl Fischer).[1]
- Color (APHA): < 50 (Essential for optical clarity applications).[1]

Module 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity IOL via acid-catalyzed esterification. Scale: Laboratory (100g basis).

Reagents

- Lauric Acid (C12:0): 0.5 mol (100.15 g).[1] Source: Coconut oil derivative.[1]
- Isooctanol (2-ethylhexanol isomer mix): 0.6 mol (78.1 g).[1] Excess drives equilibrium.[1]

- Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5% w/w) or Sulfated Zirconia (solid acid for easier removal).[1]
- Solvent: Xylene (for azeotropic water removal).[1]

Reaction Workflow

- Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
- Charging: Add Lauric Acid, Isooctanol, and Xylene (50 mL). Heat to 60°C to melt lauric acid.
- Catalysis: Add p-TSA (0.9 g).
- Reflux: Increase temperature to 140–150°C. Reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours).[1]
- Neutralization: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ solution (3x) to remove residual catalyst and unreacted acid.[1]
- Drying: Dry organic layer over anhydrous MgSO₄. Filter.
- Distillation: Remove solvent and excess isooctanol via rotary evaporation (Vacuum: 10 mbar, Bath: 90°C).
- Final Polish: Pass through a silica gel plug if color is >50 APHA.[1]

Quality Control Checkpoint

- FTIR Verification:
 - Pass: Strong Ester C=O stretch at ~1740 cm⁻¹.
 - Pass: Absence of broad O-H stretch (3200–3600 cm⁻¹) from starting acid/alcohol.[1]

Module 3: Polymer Incorporation Protocols

Two distinct methods are provided based on the target polymer system.[1][2]

Protocol A: Melt Blending (PVC & PLA)

Best for industrial simulation and mechanical testing.

Equipment: Torque Rheometer (e.g., Brabender) or Twin-Screw Extruder.

- Pre-drying: Dry PLA pellets at 60°C for 4 hours (Vacuum). PVC resin does not require aggressive drying but must be free of surface moisture.[\[1\]](#)
- Dry Blending (PVC only):
 - Mix PVC resin (100 phr), Thermal Stabilizer (Ca/Zn, 2 phr), and IOL (20–60 phr) in a high-speed mixer at 80°C until a "dry blend" powder is formed.
- Melt Compounding:
 - PLA Settings: Temp: 160°C | Rotor Speed: 60 rpm | Time: 8 mins.
 - PVC Settings: Temp: 170°C | Rotor Speed: 50 rpm | Time: 5 mins.
 - Note: Add IOL slowly if using a liquid injection port on an extruder to prevent screw slippage.[\[1\]](#)
- Compression Molding: Press the compounded melt into 1mm sheets at 170°C (5 mins pre-heat, 3 mins pressing at 10 MPa).

Protocol B: Solvent Casting (PLA Films)

Best for drug delivery films or optical testing.[\[1\]](#)

- Dissolution: Dissolve PLA (2 g) in Chloroform (20 mL).
- Plasticization: Add IOL (10–30 wt% relative to PLA) to the solution.[\[1\]](#) Stir for 2 hours.
- Casting: Pour into a glass Petri dish covered with a Teflon lid (to control evaporation rate).
- Drying: Allow solvent to evaporate at RT for 24 hours, followed by vacuum drying at 40°C for 12 hours to remove residual chloroform.

Module 4: Performance Validation

Compare IOL-plasticized samples against a neat polymer control and a DEHP/DOP positive control.

Thermal Analysis (DSC)

Metric: Glass Transition Temperature (

).^[1]

- Expectation:
 - should decrease as IOL content increases.
- Protocol: Heat from -50°C to 200°C at 10°C/min.
- Target: For PLA, a shift from ~60°C (Neat) to ~35–45°C indicates successful plasticization.^[1]

Mechanical Testing (ASTM D638)

Metric	Neat PLA	PLA + 20% IOL	Interpretation
Tensile Strength (MPa)	~60	25 – 35	Reduced intermolecular cohesion. ^[1]
Elongation at Break (%)	< 5	150 – 300	Primary Success Indicator. High elongation proves chain mobility. ^[1]
Modulus (GPa)	~3.5	1.0 – 1.5	Material becomes flexible/ductile. ^[1]

Migration Stability (Leaching Test)

Why: Low molecular weight plasticizers can leach out, causing toxicity or brittleness over time.

^[1] Protocol:

- Weigh film (

).[1]

- Immerse in n-hexane (simulating fatty food contact) for 24 hours at 25°C.
- Dry and re-weigh (

).[1]

- Calculation:

Weight Loss =

).[1]

- Acceptance Criteria: < 5% loss is generally required for stable medical/food packaging.[1]

Module 5: Mechanistic Insight

Understanding why IOL works is crucial for troubleshooting.[1]

Free Volume & Lubricity Theory

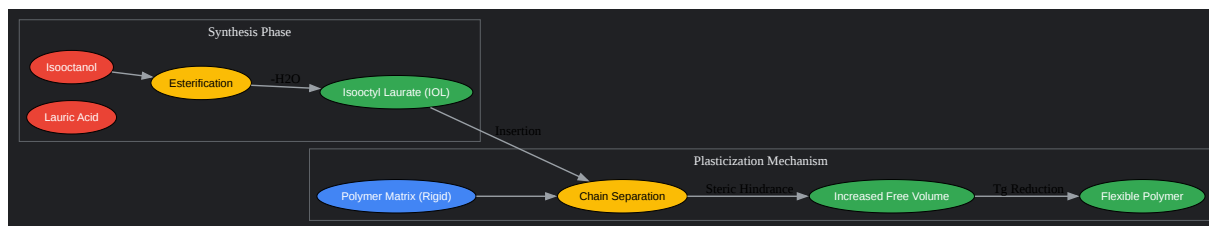
IOL functions via two synergistic mechanisms:

- Lubricity: The non-polar isooctyl tail acts as a lubricant between polymer chains, reducing friction.[1]
- Free Volume: The bulky, branched structure prevents polymer chains from packing densely, lowering the

.

Visualizing the Mechanism

The following diagram illustrates the workflow and the molecular interaction.



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Caption: Workflow from acid-catalyzed synthesis to the molecular mechanism of increasing free volume in rigid polymer matrices.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22169183, **Isooctyl laurate**.^[1] Retrieved January 24, 2026 from [\[Link\]](#)^[3]
- Jia, P., et al. (2017). Synthesis and Properties of Isosorbide-based Eco-friendly Plasticizers. ^[1] (comparative protocol for bio-ester synthesis). ResearchGate.^[1] Retrieved from [\[Link\]](#)

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)

- [3. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
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